4-(Ethoxycarbonyl)-1-naphthoic acid

Beschreibung

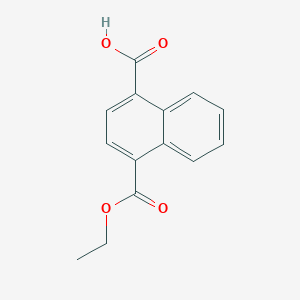

4-(Ethoxycarbonyl)-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at position 1 and an ethoxycarbonyl (-COOEt) substituent at position 4. This compound is structurally significant in organic synthesis and pharmaceutical research due to its bifunctional reactivity. The ethoxycarbonyl group serves as a versatile protecting group or a precursor for further derivatization, while the carboxylic acid moiety enables participation in acid-base reactions or coordination chemistry.

Eigenschaften

Molekularformel |

C14H12O4 |

|---|---|

Molekulargewicht |

244.24 g/mol |

IUPAC-Name |

4-ethoxycarbonylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C14H12O4/c1-2-18-14(17)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16) |

InChI-Schlüssel |

YTVMBEZMQVYNNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(Ethoxycarbonyl)-1-naphthoic acid typically involves the introduction of the ethoxycarbonyl group (an ethyl ester moiety) onto a naphthoic acid scaffold. The key synthetic steps include:

- Esterification or acylation of naphthalene derivatives.

- Use of ethyl esters or ethyl chloroformate as ethoxycarbonyl sources.

- Employment of bases such as sodium hydride or triethylamine to facilitate nucleophilic substitution or esterification reactions.

The compound's planar aromatic structure, due to the naphthalene ring, allows for regioselective substitution at the 4-position relative to the carboxylic acid at the 1-position, enabling the selective synthesis of the target molecule.

Specific Preparation Methods

Reaction of Naphthalene Derivatives with Ethyl Chloroformate or Ethyl Acetate

- Procedure: The synthesis involves reacting a naphthalene derivative bearing a carboxylic acid group with ethyl chloroformate or ethyl acetate in the presence of a base like sodium hydride or triethylamine.

- Mechanism: The base deprotonates the carboxylic acid, generating a nucleophilic species that attacks the electrophilic carbonyl carbon of ethyl chloroformate or ethyl acetate, forming the ethoxycarbonyl substituent at the 4-position.

- Outcome: This method yields this compound with good regioselectivity due to the directing effects of the carboxylic acid group.

Esterification via Acid-Catalyzed Reaction with Ethanol and Acetic Anhydride

- Example from related naphthoic acid derivatives: A 250 mL three-necked flask is charged with a precursor compound containing an ethoxycarbonyl group and treated with acetic anhydride at 135 °C for 4 hours under nitrogen atmosphere.

- After removal of excess acetic anhydride by vacuum distillation, the reaction mixture is neutralized with sodium bicarbonate and further processed by stirring in sodium hydroxide/ethanol solution at 85 °C for 10 hours.

- The product is purified by washing with hydrochloric acid and drying with anhydrous sodium sulfate.

- This method, while demonstrated on related compounds, provides a framework for synthesizing ethoxycarbonyl-substituted naphthoic acids, including this compound.

Reaction Conditions and Reagents Summary

Mechanistic Insights

- The nucleophilic attack at the carbonyl carbon by the deprotonated carboxylate ion is the key step in introducing the ethoxycarbonyl group.

- The presence of both carboxylic acid and ethoxycarbonyl groups influences the compound's reactivity, allowing further functionalization.

- The aromatic naphthalene ring stabilizes intermediates, favoring substitution at the 4-position due to electronic and steric factors.

Research Results and Applications

- The synthesized this compound exhibits planar aromatic structure confirmed by spectroscopic analysis, contributing to its stability and reactivity.

- It serves as a versatile intermediate in pharmaceutical development and organic synthesis , particularly for compounds requiring conjugated aromatic systems with ester and acid functionalities.

- The compound's reactivity has been exploited in the synthesis of photochromic naphthopyran derivatives , where ethoxycarbonyl-substituted naphthoic acids are key intermediates.

Summary Table: Preparation Methods Comparison

| Feature | Ethyl Chloroformate Method | Acid-Catalyzed Esterification Method |

|---|---|---|

| Starting Material | Naphthalene derivatives | Ethoxycarbonyl-containing precursors |

| Key Reagents | Sodium hydride, triethylamine | Acetic anhydride, sodium hydroxide |

| Reaction Environment | Mild heating or room temperature | Elevated temperature (85–135 °C) |

| Purification | Standard organic workup | Acid wash and drying |

| Yield | Moderate to high | Good for related compounds |

| Selectivity | High regioselectivity at 4-position | Dependent on precursor structure |

| Applicability | Direct synthesis of target compound | Useful for intermediates in complex syntheses |

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethoxycarbonyl)-1-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products

Oxidation: Yields carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Results in nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(Ethoxycarbonyl)-1-naphthoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its role in drug synthesis and as a potential pharmacophore.

Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism by which 4-(Ethoxycarbonyl)-1-naphthoic acid exerts its effects depends on the specific reactions it undergoes. For instance, in esterification reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, this compound’s ethoxycarbonyl group at position 4 introduces steric hindrance and electronic effects distinct from 2-Ethoxy-1-naphthoic acid (position 2) .

- Functional Groups: Ethoxycarbonyl (-COOEt): Hydrolyzable to carboxylic acid under acidic/basic conditions, enabling controlled release of active moieties in drug delivery . Chloro (-Cl): Enhances electrophilicity, making 4-Chloro-1-naphthoic acid suitable for nucleophilic substitution reactions .

Reactivity and Stability

- Hydrolysis Sensitivity : The ethoxycarbonyl group in this compound is prone to hydrolysis, unlike the stable ethyl or chloro substituents. This property is exploited in prodrug designs .

- Thermal Behavior : Pyrolysis of 1-naphthoic acid derivatives (e.g., 1-naphthoic acid) generates aryl radicals for carbon layer synthesis. The ethoxycarbonyl group may alter decomposition pathways compared to methyl or ethyl analogs .

Material Science

Pharmacological Potential

- Derivatives of 1-naphthoic acid with ethoxycarbonyl groups exhibit enhanced receptor binding affinity in CCK1R agonists, underscoring their importance in metabolic disorder therapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Ethoxycarbonyl)-1-naphthoic acid, and how can reaction yields be maximized?

The synthesis of this compound typically involves esterification or Friedel-Crafts acylation. For example, analogous compounds like 4-acetyl-1-naphthoic acid are synthesized via Friedel-Crafts reactions using acetyl chloride and sodium cyanide under controlled conditions . To maximize yields:

- Use anhydrous solvents (e.g., methanol or dichloromethane) to minimize hydrolysis of the ethoxycarbonyl group.

- Optimize temperature (e.g., <0°C for acid-sensitive intermediates) to suppress side reactions, as seen in the synthesis of 1,4-naphthalene dicarboxylic acid derivatives .

- Monitor reaction progress via TLC or HPLC, referencing retention times from PubChem data (e.g., CID 348912 for structural analogs) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar naphthoic acid derivatives?

- NMR : The ethoxycarbonyl group (-COOCH₂CH₃) produces distinct signals: a triplet for the ethyl group’s methyl protons (~1.3 ppm) and a quartet for the methylene group (~4.2 ppm). Compare with 4-methyl-1-naphthoic acid (C12H10O2), where the methyl group appears as a singlet at ~2.5 ppm .

- IR : The ester carbonyl (C=O) absorbs at ~1740 cm⁻¹, distinct from carboxylic acid carbonyls (~1680–1700 cm⁻¹).

- MS : Molecular ion peaks should align with the molecular weight (e.g., C14H12O4 = 244.24 g/mol). Use PubChem-derived InChI keys (e.g., XRWGZDGUXYNIOS for analogs) to validate fragmentation patterns .

Advanced Research Questions

Q. How do substituents (e.g., ethoxycarbonyl vs. chloro or methyl groups) influence the reactivity of 1-naphthoic acid derivatives in nucleophilic substitution or oxidation reactions?

Substituents alter electronic and steric effects:

- Electron-withdrawing groups (e.g., -Cl in 4-chloro-1-naphthoic acid) activate the aromatic ring for electrophilic substitution but may deactivate it toward nucleophilic attacks .

- Ethoxycarbonyl groups (-COOCH₂CH₃) are moderately electron-withdrawing, directing reactions to the α-position of the naphthalene ring. Compare with 4-methyl derivatives, where electron-donating methyl groups favor β-substitution .

- Oxidation : Ethoxycarbonyl groups are stable under mild oxidative conditions (e.g., KMnO₄ in acidic media), unlike hydroxylated analogs like 1-hydroxy-2-naphthoic acid, which readily oxidize to quinones .

Q. What computational strategies can predict the collision cross-section or tautomeric stability of this compound in solution?

- Use density functional theory (DFT) with Gaussian or ORCA software to model tautomeric equilibria. Compare with experimental data for 4-ethyl-1-naphthoic acid (InChIKey: PLFCGQDMWZGHOQ) to validate computational parameters .

- Ion mobility-mass spectrometry (IM-MS) can experimentally determine collision cross-sections. Reference structural analogs like 6-hydroxy-2-naphthoic acid (CAS 16712-64-4) to calibrate predictions .

Q. How can this compound serve as a precursor for drug discovery, particularly in designing enzyme inhibitors or metal-chelating agents?

- The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, enabling conjugation to pharmacophores. For example, 1-(trifluoromethoxy)naphthalene-4-carboxylic acid derivatives are explored as anticancer agents due to their ability to disrupt enzyme active sites .

- Metal chelation: The naphthoic acid core binds transition metals (e.g., Cu²⁺), as demonstrated in studies on 2-hydroxy-1-naphthoic acid (CAS 2283-08-1), which forms stable complexes with iron .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Re-examine reaction conditions : Trace moisture or temperature fluctuations can drastically alter yields. For instance, SOCl₂-mediated esterifications require strict anhydrous conditions, as seen in the synthesis of 4-acetyl-1-naphthoic acid .

- Cross-validate spectroscopic data : Compare NMR chemical shifts with structurally characterized analogs like 4-methyl-1-naphthoic acid (PubChem CID 348912) . Discrepancies may arise from solvent effects or impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.